

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed Cyclopropanation of Alkenes

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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B15336638

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Introduction

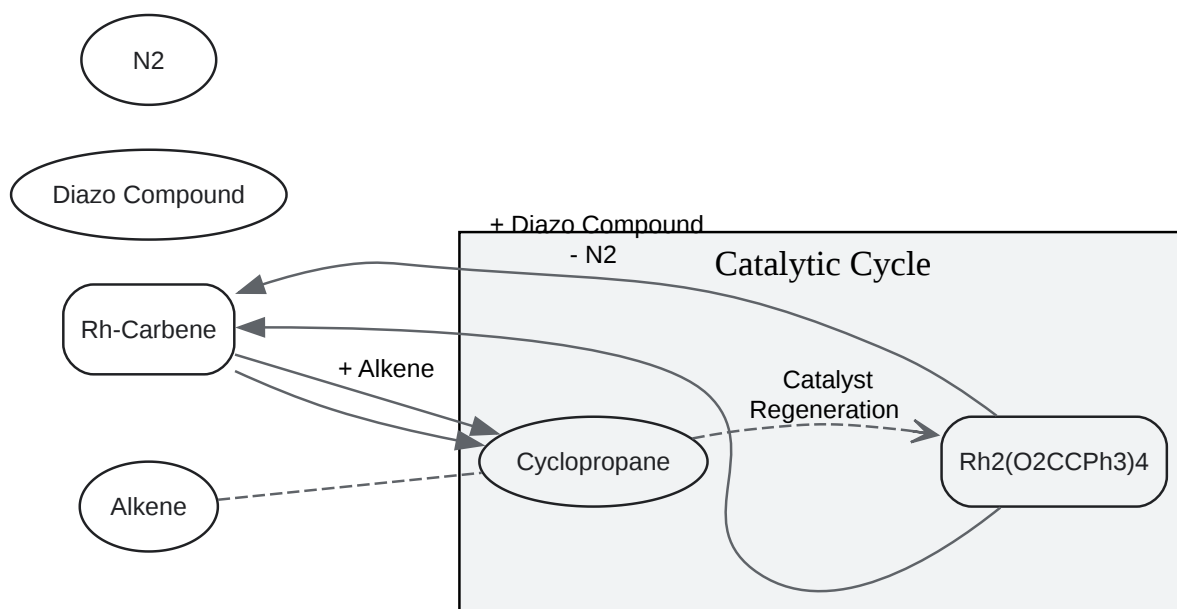
The construction of cyclopropane rings is a cornerstone of synthetic organic chemistry, owing to their prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as a powerful and versatile method for the stereoselective synthesis of cyclopropanes.[1][2] Among the various catalysts developed for this transformation, dirhodium(II) carboxylates have emerged as exceptionally effective, facilitating the reaction under mild conditions with high efficiency.[3] **Rhodium(II) triphenylacetate dimer**, $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$, is a valuable catalyst in this class, known for its high activity in C-H activation and other carbene transfer reactions.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of **rhodium(II) triphenylacetate dimer** in the cyclopropanation of alkenes.

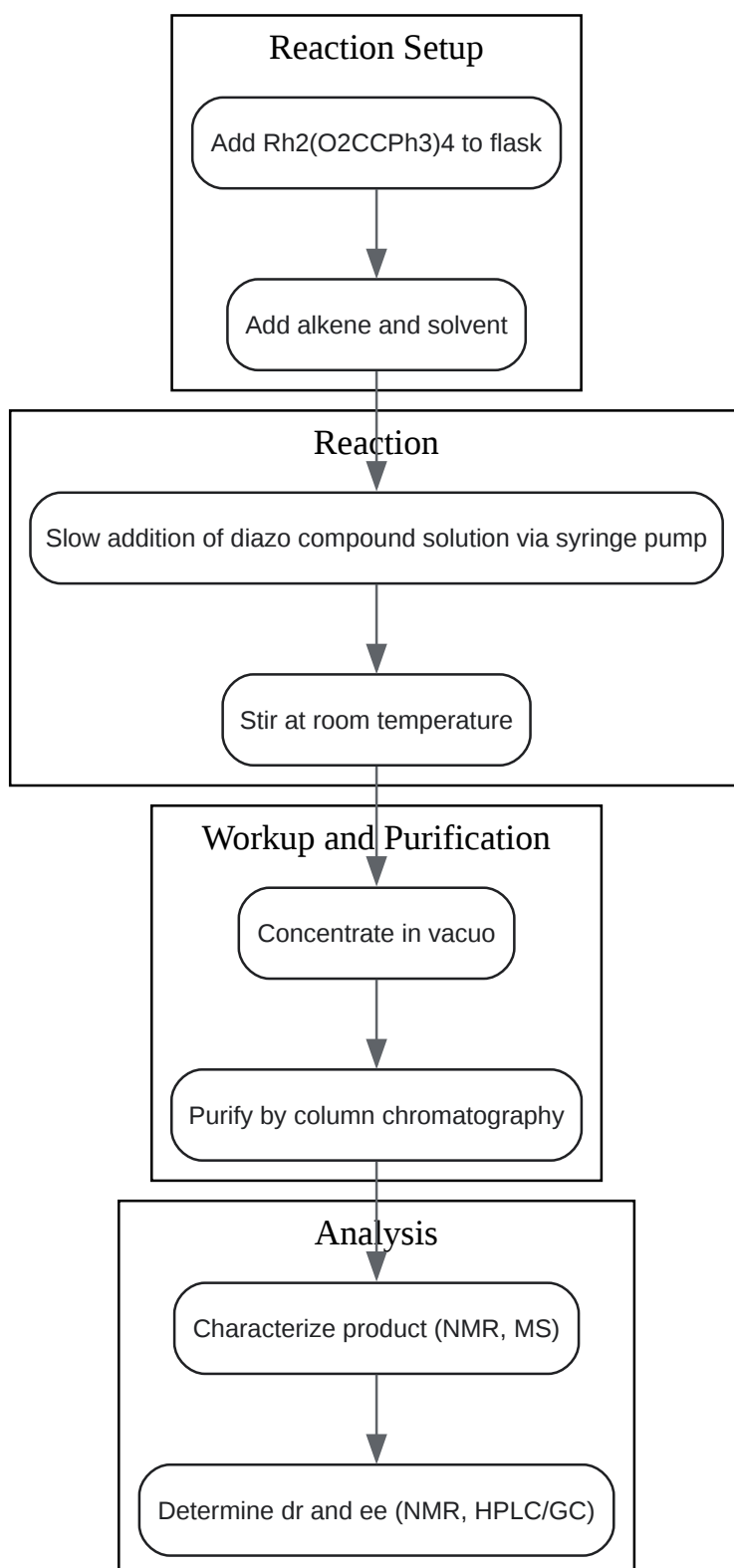
Caption: General reaction scheme for the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazo compound.

Mechanistic Overview: The Catalytic Cycle

The accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the formation of a rhodium-carbene intermediate. The catalytic cycle can be summarized in the following steps:

- **Catalyst Activation:** The **rhodium(II) triphenylacetate dimer** reacts with the diazo compound to form a rhodium-diazoalkyl adduct.
- **Nitrogen Extrusion:** This adduct readily loses a molecule of dinitrogen (N_2) to generate a highly reactive rhodium-carbene intermediate. This step is typically the rate-determining step of the reaction.
- **Cyclopropanation:** The electrophilic rhodium-carbene intermediate then reacts with an alkene in a concerted, asynchronous fashion to form the cyclopropane ring and regenerate the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.





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